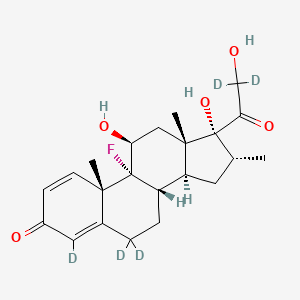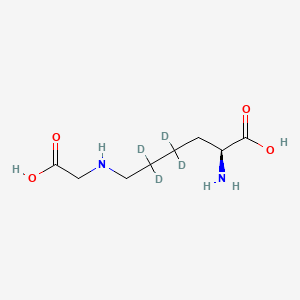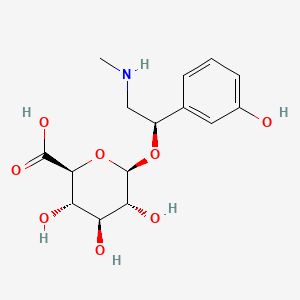
Phenylephrine 2-O-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylephrine 2-O-Glucuronide is a metabolite of phenylephrine . It is a biochemical that plays a role in receptor pharmacology, specifically as an agonist . It is also involved in xenobiotic metabolism . The formal name of this compound is (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3-(®-1-hydroxy-2-(methylamino)ethyl)phenoxy)tetrahydro-2H-pyran-2-carboxylic acid .
Molecular Structure Analysis
The molecular formula of Phenylephrine 2-O-Glucuronide is C15H21NO8 . Its molecular weight is 343.3 . The structure includes six defined stereocentres .Physical And Chemical Properties Analysis
Phenylephrine 2-O-Glucuronide is a solid substance . It is soluble in water . The average mass is 343.329 Da and the monoisotopic mass is 343.126709 Da .Wissenschaftliche Forschungsanwendungen
Clinical Implications and Physiological Effects
Phenylephrine is a direct-acting α1 adrenergic receptor agonist, used in various clinical settings. It's been researched for its effects on hypotension, particularly in patients with severe aortic stenosis, decompensated tetralogy of Fallot, hypoxemia during one-lung ventilation, septic shock, traumatic brain injury, vasospasm post-subarachnoid hemorrhage, and hypotension during cesarean delivery. Studies suggest that phenylephrine's regional effects, like decreased heart rate and improved fetal oxygen supply, may outweigh its global effects, such as decreased cardiac output, in certain pathophysiological states. However, alternative vasopressors should be considered where no regional advantages of α1 agonists are seen (Thiele, Nemergut, & Lynch, 2011).
Metabolic Effects
Phenylephrine's role in stimulating glutamine metabolism has been examined in isolated rat hepatocytes. The addition of phenylephrine leads to a rapid decline in intracellular 2-oxoglutarate and glutamate, followed by the activation of glutaminase and increases in glutamate and 2-oxoglutarate. This indicates that phenylephrine directly stimulates glutaminase, enhancing its affinity for ammonia, which is crucial for stimulating the steady-state flux through the pathway from glutamine to glucose and urea (Verhoeven, Estrela, & Meijer, 1985).
Influence on Gluconeogenesis and Glycogen Metabolism
Research on isolated rat hepatocytes shows that phenylephrine stimulates gluconeogenesis from pyruvate less than glucagon but does not affect the activities of protein kinase and pyruvate kinase. The study suggests phenylephrine's unique impact on gluconeogenesis and glycogen metabolism, especially in the context of hormonal influences like insulin (Hue, Felíu, & Hers, 1978).
Effects on Enzyme Activation in Hepatocytes
Phenylephrine promotes a rapid increase in the active form of pyruvate dehydrogenase (PDHa) in isolated rat hepatocytes. This effect, mediated by α1‐adrenergic receptors, is absent in Ca2+‐depleted hepatocytes and is additive to the action of glucagon, illustrating the complex interplay of hormones and neurotransmitters in regulating enzyme activities within hepatocytes (Assimacopoulos-Jeannet, McCormack, & Jeanrenaud, 1983).
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1R)-1-(3-hydroxyphenyl)-2-(methylamino)ethoxy]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO8/c1-16-6-9(7-3-2-4-8(17)5-7)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h2-5,9-13,15-20H,6H2,1H3,(H,21,22)/t9-,10-,11-,12+,13-,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVNMYWZQNTXNV-QBOXMOKDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H](C1=CC(=CC=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652669 |
Source


|
| Record name | (1R)-1-(3-Hydroxyphenyl)-2-(methylamino)ethyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260611-56-0 |
Source


|
| Record name | (1R)-1-(3-Hydroxyphenyl)-2-(methylamino)ethyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

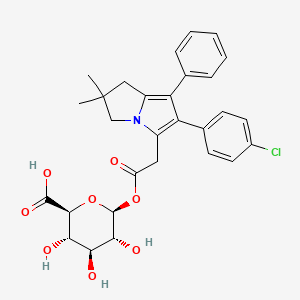





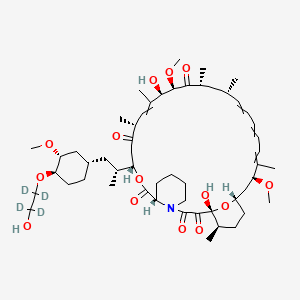
![[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5](/img/structure/B563855.png)
![1-Isothiocyanato-3-[2-[2-(3-isothiocyanatopropoxy)ethoxy]ethoxy]propane](/img/structure/B563856.png)
